1-(4-Nitrobenzoyl)piperazine
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
Chemical Reactions and Properties
The chemical reactivity of 1-(4-Nitrobenzoyl)piperazine involves interactions with various reagents to form new compounds, illustrating its utility as a versatile intermediate in organic synthesis. Studies have shown the formation of complex structures through reactions involving nitrobenzoate and piperazine derivatives, with hydrogen bonding playing a crucial role in the stabilization of these structures in the crystalline state (C. Kavitha et al., 2014).
Physical Properties Analysis
The physical properties of 1-(4-Nitrobenzoyl)piperazine, such as solubility, melting point, and crystalline form, are influenced by its molecular structure. The formation of different polymorphs and the impact of crystal packing on the material's properties have been a subject of study, highlighting how minor differences in molecular conformations can lead to significant variations in physical properties (M. Jotani et al., 2018).
Chemical Properties Analysis
The chemical properties of 1-(4-Nitrobenzoyl)piperazine derivatives, including their reactivity, stability under various conditions, and interactions with different chemical reagents, have been explored to understand their potential applications. For example, the study of the synthesis, dynamic NMR characterization, and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling offers insights into the chemical behavior of nitropiperazines and their potential use in chemical biology and materials science (C. Mamat et al., 2016).
Scientific Research Applications
Bioorthogonal Labeling
- Scientific Field: Biochemistry
- Application Summary: “1-(4-Nitrobenzoyl)piperazine” is used in the synthesis of novel, functionalized piperazine derivatives for bioorthogonal labeling . These compounds are excellent candidates for bispecific modification .
- Methods of Application: The compound is synthesized by a nucleophilic substitution reaction of 1-(4-chlorobenzhydryl)piperazine with various benzoyl chlorides . The resulting compounds are then fully characterized by 1H/13C/19F NMR, MS, elemental analysis, and lipophilicity .
- Results: All piperazine compounds occur as conformers resulting from the partial amide double bond . A second conformational shape was observed for all nitro derivatives due to the limited change of the piperazine chair conformation .
Cancer Treatment
- Scientific Field: Oncology
- Application Summary: “1-(4-Nitrobenzoyl)piperazine” derivatives have shown significant cell growth inhibitory activity on selected cancer cell lines .
- Methods of Application: A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives was designed by a nucleophilic substitution reaction of 1-(4-chlorobenzhydryl)piperazine with various benzoyl chlorides .
- Results: All compounds showed significant cell growth inhibitory activity on the selected cancer cell lines .
Conformational Behavior Study
- Scientific Field: Physical Chemistry
- Application Summary: “1-(4-Nitrobenzoyl)piperazine” is used in the study of conformational behavior of acyl-functionalized piperazines .
- Methods of Application: The compound is synthesized and its conformational behavior is studied using temperature-dependent 1H NMR spectroscopy . The appearance of the 1H NMR spectrum is shaped by the limited interconversion of the piperazine chair conformations .
- Results: All investigated piperazines occur as conformers at room temperature resulting from the restricted rotation of the partial amide double bond . Two different coalescence points were determined and their resulting activation energy barriers were calculated to be between 56 and 80 kJ mol−1 .
Bioorthogonal Labeling of Biologically Active Compounds
- Scientific Field: Biochemistry
- Application Summary: “1-(4-Nitrobenzoyl)piperazine” is used in the synthesis of labeling compounds and building blocks for inserting fluorescent dyes or for the introduction of radionuclides into biologically active molecules .
- Methods of Application: The compound is synthesized and fully characterized by 1H/13C/19F NMR, MS, elemental analysis, and lipophilicity . Single crystals of 1-(4-nitrobenzoyl)piperazine were obtained from a saturated ethyl acetate solution and the rotational conformation of these compounds was verified by XRD .
- Results: The compound showed reduced rotational and inversion barriers compared to the free secondary amine .
Synthesis of Labeling Compounds and Building Blocks
- Scientific Field: Organic Chemistry
- Application Summary: “1-(4-Nitrobenzoyl)piperazine” is used for the synthesis of labeling compounds and building blocks, for inserting fluorescent dyes or for the introduction of radionuclides into biologically active molecules .
- Methods of Application: The compound is synthesized and fully characterized by 1H/13C/19F NMR, MS, elemental analysis, and lipophilicity . Single crystals of 1-(4-nitrobenzoyl)piperazine were obtained from a saturated ethyl acetate solution .
- Results: The compound showed reduced rotational and inversion barriers compared to the free secondary amine .
Study of Conformational Behavior in Solution
- Scientific Field: Physical Chemistry
- Application Summary: “1-(4-Nitrobenzoyl)piperazine” is used to study the conformational behavior of acyl-functionalized piperazines in solution .
- Methods of Application: The compound is synthesized and its conformational behavior is studied using temperature-dependent 1H NMR spectroscopy . The appearance of the 1H NMR spectrum is shaped by the limited interconversion of the piperazine chair conformations .
- Results: All investigated piperazines occur as conformers at room temperature resulting from the restricted rotation of the partial amide double bond . Two different coalescence points were determined and their resulting activation energy barriers were calculated to be between 56 and 80 kJ mol−1 .
properties
IUPAC Name |
(4-nitrophenyl)-piperazin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-11(13-7-5-12-6-8-13)9-1-3-10(4-2-9)14(16)17/h1-4,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQSQKKHPVVUEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337813 | |
Record name | 1-(4-Nitrobenzoyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrobenzoyl)piperazine | |
CAS RN |
72141-41-4 | |
Record name | 1-(4-Nitrobenzoyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 72141-41-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.